molecular formula Na3PO4<br>Na3O4P B7803235 Trisodium phosphate CAS No. 96337-98-3

Trisodium phosphate

Cat. No. B7803235
CAS RN: 96337-98-3
M. Wt: 163.941 g/mol
InChI Key: RYFMWSXOAZQYPI-UHFFFAOYSA-K
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Patent
US07166452B2

Procedure details

Rhodococcus erythropolis MAK-34 strain was planted in 5 ml of a medium at pH 7.0 containing 1.0% of saccharose, 0.5% of corn steep liquor, 0.1% of potassium dihydrogenphosphate, 0.3% of dipotassium hydrogenphosphate, 0.01% of p-aminobenzoic acid, and 0.1% of various kinds of inducers, and was shaking-cultured at 30° C. for 48 hours. The culture medium was centrifuged, so as to yield the cells, which were then put into a test tube, and were suspended with 1.0 ml of 0.2-M sodium phosphate buffer solution (pH 7.0) added thereto. With 10 mg of dl-2-methylaminopropiophenone hydrochloride and 20 mg of glucose added thereto, the suspension was shaken at 30° C. for 16 hours, so as to effect a reaction. After the reaction was completed, the reaction mixture was centrifuged, so as to remove the cells, whereas the supernatant was subjected to HPLC (μBondapakphenyl, manufactured by Waters Corporation, with a diameter of 4 mm, a length of 300 mm, an eluent of 0.05 M sodium phosphate buffer solution (containing 7% of acetonitrile, at pH 6.5), a flow rate of 0.8 mL/min, and a detection wavelength of 220 nm), whereby an optically active pseudoephedrine was obtained. The amount of production thereof was remarkably greater than that in the case with no inducer addition as shown in Table 7.
Name
saccharose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
0.2-M
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-methylaminopropiophenone hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mg
Type
reactant
Reaction Step Four
Yield
7%

Identifiers

REACTION_CXSMILES
C(O)[C@H]1O[C@H](O[C@]2(CO)O[C@H](CO)[C@@H](O)[C@@H]2O)[C@H](O)[C@@H](O)[C@@H]1O.[P:24]([O-:28])([OH:27])([OH:26])=[O:25].[K+].P([O-])([O-])(O)=O.[K+].[K+].NC1C=CC(C(O)=O)=CC=1.P([O-])([O-])([O-])=O.[Na+:52].[Na+].[Na+].Cl.[CH3:56][NH:57][CH:58]([CH3:67])[C:59]([C:61]1[CH:66]=[CH:65][CH:64]=[CH:63][CH:62]=1)=[O:60].O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O>>[P:24]([O-:28])([O-:27])([O-:26])=[O:25].[Na+:52].[Na+:52].[Na+:52].[CH3:67][C@H:58]([NH:57][CH3:56])[C@@H:59]([OH:60])[C:61]1[CH:66]=[CH:65][CH:64]=[CH:63][CH:62]=1 |f:1.2,3.4.5,7.8.9.10,11.12,14.15.16.17|

Inputs

Step One
Name
saccharose
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)(O)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Step Two
Name
0.2-M
Quantity
1 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Four
Name
2-methylaminopropiophenone hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CNC(C(=O)C1=CC=CC=C1)C
Name
Quantity
20 mg
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
was shaking-cultured at 30° C. for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
so as to yield the cells, which
CUSTOM
Type
CUSTOM
Details
were then put into a test tube
ADDITION
Type
ADDITION
Details
added
STIRRING
Type
STIRRING
Details
the suspension was shaken at 30° C. for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
a reaction
CUSTOM
Type
CUSTOM
Details
so as to remove the cells

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: PH
YIELD: PERCENTYIELD 7%
Name
Type
product
Smiles
C[C@@H]([C@H](C=1C=CC=CC1)O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07166452B2

Procedure details

Rhodococcus erythropolis MAK-34 strain was planted in 5 ml of a medium at pH 7.0 containing 1.0% of saccharose, 0.5% of corn steep liquor, 0.1% of potassium dihydrogenphosphate, 0.3% of dipotassium hydrogenphosphate, 0.01% of p-aminobenzoic acid, and 0.1% of various kinds of inducers, and was shaking-cultured at 30° C. for 48 hours. The culture medium was centrifuged, so as to yield the cells, which were then put into a test tube, and were suspended with 1.0 ml of 0.2-M sodium phosphate buffer solution (pH 7.0) added thereto. With 10 mg of dl-2-methylaminopropiophenone hydrochloride and 20 mg of glucose added thereto, the suspension was shaken at 30° C. for 16 hours, so as to effect a reaction. After the reaction was completed, the reaction mixture was centrifuged, so as to remove the cells, whereas the supernatant was subjected to HPLC (μBondapakphenyl, manufactured by Waters Corporation, with a diameter of 4 mm, a length of 300 mm, an eluent of 0.05 M sodium phosphate buffer solution (containing 7% of acetonitrile, at pH 6.5), a flow rate of 0.8 mL/min, and a detection wavelength of 220 nm), whereby an optically active pseudoephedrine was obtained. The amount of production thereof was remarkably greater than that in the case with no inducer addition as shown in Table 7.
Name
saccharose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
0.2-M
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-methylaminopropiophenone hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mg
Type
reactant
Reaction Step Four
Yield
7%

Identifiers

REACTION_CXSMILES
C(O)[C@H]1O[C@H](O[C@]2(CO)O[C@H](CO)[C@@H](O)[C@@H]2O)[C@H](O)[C@@H](O)[C@@H]1O.[P:24]([O-:28])([OH:27])([OH:26])=[O:25].[K+].P([O-])([O-])(O)=O.[K+].[K+].NC1C=CC(C(O)=O)=CC=1.P([O-])([O-])([O-])=O.[Na+:52].[Na+].[Na+].Cl.[CH3:56][NH:57][CH:58]([CH3:67])[C:59]([C:61]1[CH:66]=[CH:65][CH:64]=[CH:63][CH:62]=1)=[O:60].O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O>>[P:24]([O-:28])([O-:27])([O-:26])=[O:25].[Na+:52].[Na+:52].[Na+:52].[CH3:67][C@H:58]([NH:57][CH3:56])[C@@H:59]([OH:60])[C:61]1[CH:66]=[CH:65][CH:64]=[CH:63][CH:62]=1 |f:1.2,3.4.5,7.8.9.10,11.12,14.15.16.17|

Inputs

Step One
Name
saccharose
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)(O)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Step Two
Name
0.2-M
Quantity
1 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Four
Name
2-methylaminopropiophenone hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CNC(C(=O)C1=CC=CC=C1)C
Name
Quantity
20 mg
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
was shaking-cultured at 30° C. for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
so as to yield the cells, which
CUSTOM
Type
CUSTOM
Details
were then put into a test tube
ADDITION
Type
ADDITION
Details
added
STIRRING
Type
STIRRING
Details
the suspension was shaken at 30° C. for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
a reaction
CUSTOM
Type
CUSTOM
Details
so as to remove the cells

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: PH
YIELD: PERCENTYIELD 7%
Name
Type
product
Smiles
C[C@@H]([C@H](C=1C=CC=CC1)O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.